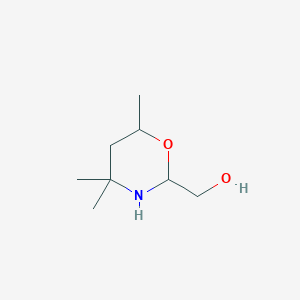
3-Chloroquinoline-8-carboxylic acid
Descripción general
Descripción
3-Chloroquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 125300-42-7 . It has a molecular weight of 207.62 and its IUPAC name is 3-chloroquinoline-8-carboxylic acid . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloroquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-7-4-6-2-1-3-8 (10 (13)14)9 (6)12-5-7/h1-5H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
3-Chloroquinoline-8-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it mentions that numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Microbial Metabolism
Specific Scientific Field
This application falls under the field of Microbial Metabolism .
Summary of the Application
The degradation of 3-Chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III was studied .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source.
Results or Outcomes
The results or outcomes of this study were not detailed in the source.
Proteomics Research
Specific Scientific Field
This application falls under the field of Proteomics Research .
Summary of the Application
8-Chloroquinoline-3-carboxylic acid, a chlorinated quinoline, is used in proteomics research .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes of this study were not detailed in the source .
Antibacterial and Antioxidant Activities
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
Methods of Application or Experimental Procedures
The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
Results or Outcomes
Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . Compounds 4, 9, and 10 displayed the highest mean inhibition zone . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .
Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Carboxylic acids, such as 3-Chloroquinoline-8-carboxylic acid, are used in various areas of organic synthesis . They are used in the production of small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .
Methods of Application or Experimental Procedures
Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results or Outcomes
Microbial Metabolism
Summary of the Application
Bacteria have been isolated with the ability to use 3-chloroquinoline-8-carboxylic acid as the sole source of carbon and energy .
Results or Outcomes
Two metabolites of the degradation pathway have been isolated and identified .
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for 3-Chloroquinoline-8-carboxylic acid could involve further exploration of its potential biological and pharmaceutical activities.
Propiedades
IUPAC Name |
3-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154725 | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-8-carboxylic acid | |
CAS RN |
125300-42-7 | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



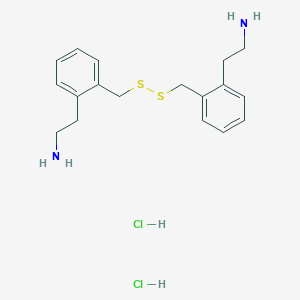
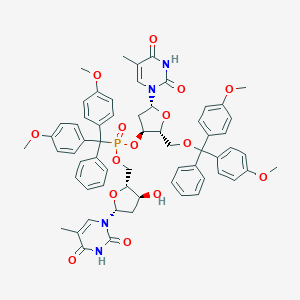
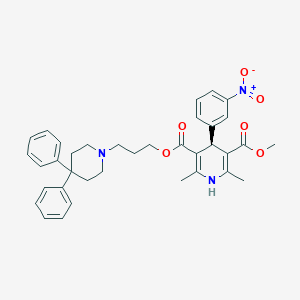
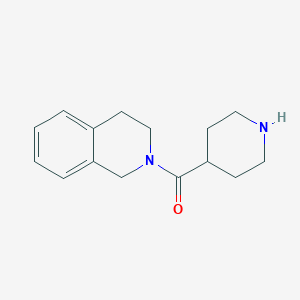
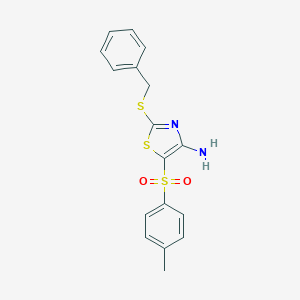
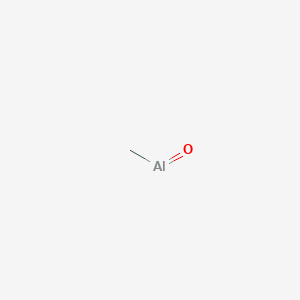

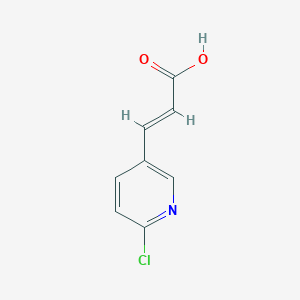
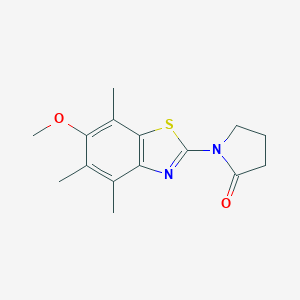
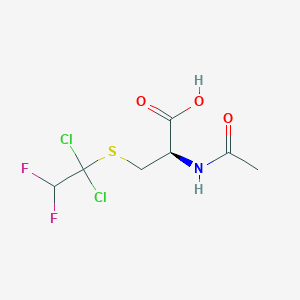
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
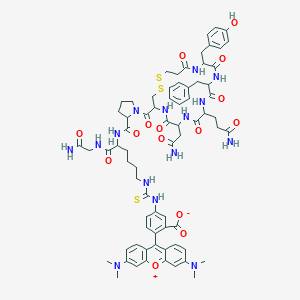
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
